Cas no 852133-91-6 (1-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonyl-4-(2-methoxyphenyl)piperazine)
1-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonyl-4-(2-methoxyphenyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- Methanone, [6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl][4-(2-methoxyphenyl)-1-piperazinyl]-
- 1-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonyl-4-(2-methoxyphenyl)piperazine
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- Inchi: 1S/C24H23FN4O2S/c1-16-22(32-24-26-19(15-29(16)24)17-7-9-18(25)10-8-17)23(30)28-13-11-27(12-14-28)20-5-3-4-6-21(20)31-2/h3-10,15H,11-14H2,1-2H3
- InChI Key: MGTXBHJPZNEDOG-UHFFFAOYSA-N
- SMILES: C(C1SC2=NC(C3=CC=C(F)C=C3)=CN2C=1C)(N1CCN(C2=CC=CC=C2OC)CC1)=O
1-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonyl-4-(2-methoxyphenyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0650-0134-2μmol |
1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-(2-methoxyphenyl)piperazine |
852133-91-6 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F0650-0134-5μmol |
1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-(2-methoxyphenyl)piperazine |
852133-91-6 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F0650-0134-10μmol |
1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-(2-methoxyphenyl)piperazine |
852133-91-6 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F0650-0134-20μmol |
1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-(2-methoxyphenyl)piperazine |
852133-91-6 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F0650-0134-1mg |
1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-(2-methoxyphenyl)piperazine |
852133-91-6 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F0650-0134-2mg |
1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-(2-methoxyphenyl)piperazine |
852133-91-6 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F0650-0134-3mg |
1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-(2-methoxyphenyl)piperazine |
852133-91-6 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F0650-0134-4mg |
1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-(2-methoxyphenyl)piperazine |
852133-91-6 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F0650-0134-5mg |
1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-(2-methoxyphenyl)piperazine |
852133-91-6 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F0650-0134-10mg |
1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-(2-methoxyphenyl)piperazine |
852133-91-6 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
1-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonyl-4-(2-methoxyphenyl)piperazine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonyl-4-(2-methoxyphenyl)piperazine
Introduction to 1-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl-4-(2-methoxyphenyl)piperazine (CAS No. 852133-91-6)
1-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl-4-(2-methoxyphenyl)piperazine, identified by its CAS number 852133-91-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a hybrid structure featuring an imidazo[2,1-b][1,3]thiazole core conjugated with a piperazine moiety, both of which are well-documented scaffolds in drug discovery. The presence of a 4-fluorophenyl substituent and a 2-methoxyphenyl group further enhances its structural complexity and potential pharmacological relevance.
The compound’s unique structural features make it an intriguing candidate for further exploration in the development of novel therapeutic agents. The imidazo[2,1-b][1,3]thiazole ring system is particularly noteworthy, as it has been extensively studied for its biological activity across various disease pathways. Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such heterocyclic systems in modulating enzyme inhibition and receptor binding affinity.
In the context of modern drug design, the incorporation of fluorine atoms into aromatic rings is a strategic approach to enhance metabolic stability and binding interactions. The 4-fluorophenyl group in this compound likely contributes to its binding affinity by participating in hydrophobic interactions and π-stacking with biological targets. Similarly, the 2-methoxyphenyl substituent may influence pharmacokinetic properties by modulating solubility and permeability.
Recent studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit promising activity against inflammatory diseases, cancer, and infectious disorders. For instance, modifications at the 3-position of this scaffold have been shown to enhance binding to certain kinases and transcription factors. The carbonyl group at the 2-position of the thiazole ring further expands the possibilities for functionalization, allowing for the introduction of additional pharmacophores or bioisosteres.
The piperazine moiety at the 4-position is another critical feature of this compound. Piperazine derivatives are widely recognized for their role as central nervous system (CNS) active agents due to their ability to interact with serotonin and dopamine receptors. The presence of a methoxy group on the phenyl ring adjacent to piperazine may further refine its pharmacological profile by influencing receptor selectivity and duration of action.
From a synthetic chemistry perspective, 1-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl-4-(2-methoxyphenyl)piperazine exemplifies the art of multi-step organic synthesis. The construction of the imidazo[2,1-b][1,3]thiazole core requires precise control over reaction conditions to ensure high yield and purity. Subsequent functionalization at multiple positions demands careful consideration of protecting group strategies to prevent unwanted side reactions.
The pharmaceutical industry has increasingly relied on high-throughput screening (HTS) and structure-based drug design (SBDD) to identify lead compounds with desired biological activity. This compound’s complex architecture suggests that it may be a valuable scaffold for SBDD efforts, particularly when screened against protein targets such as kinases or G protein-coupled receptors (GPCRs). Its fluorinated aromatic groups could serve as critical recognition elements in binding pockets.
Moreover, advances in green chemistry have prompted researchers to explore sustainable synthetic routes for complex molecules like this one. Catalytic methods and solvent-free reactions are being optimized to reduce waste and energy consumption without compromising efficiency. Such innovations align with global efforts to promote environmentally responsible drug development.
In conclusion, 1-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl-4-(2-methoxyphenyl)piperazine represents a promising candidate for further pharmacological investigation. Its unique structural features—combining an imidazo[2,1-b][1,3]thiazole core with fluorinated and methoxymethylated aromatic groups—position it as a versatile scaffold for drug discovery. As research continues to uncover new therapeutic targets and synthetic methodologies, CAS No. 852133-91-6 may play a pivotal role in developing next-generation pharmaceuticals.
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